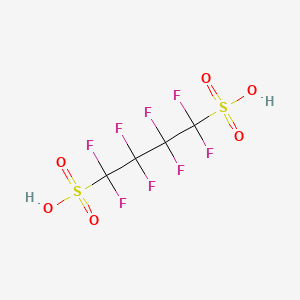
2-chloro-N-cyclopropyl-5-Thiazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-cyclopropylthiazole-5-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-cyclopropyl-5-Thiazolecarboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorothiazole with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-Chloro-N-cyclopropylthiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopropyl-5-Thiazolecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, leading to its biological effects. For instance, in anticancer research, it may inhibit cell proliferation by targeting specific signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
- 2-Phenyl-4-trifluoromethyl thiazole-5-carboxamide
- 5-Substituted indole-2-carboxamide derivatives
- Thiazole-5-carboxylic acid derivatives
Comparison: Compared to other thiazole derivatives, 2-chloro-N-cyclopropyl-5-Thiazolecarboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities.
Properties
Molecular Formula |
C7H7ClN2OS |
|---|---|
Molecular Weight |
202.66 g/mol |
IUPAC Name |
2-chloro-N-cyclopropyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C7H7ClN2OS/c8-7-9-3-5(12-7)6(11)10-4-1-2-4/h3-4H,1-2H2,(H,10,11) |
InChI Key |
QLSPTKGHSXXHRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CN=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Fluoro-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzenamine](/img/structure/B8434322.png)


![2-(2-Hydroxyethyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one](/img/structure/B8434339.png)






![1-(benzyloxy)-3-{2-[N-(5,6-diphenylpyrazin-2-yl)-N-methylamino]ethyl}benzene](/img/structure/B8434420.png)



